S-Methyl Ergothioneine
Description
Properties
CAS No. |
176982-20-0 |
|---|---|
Molecular Formula |
C₁₀H₁₇N₃O₂S |
Molecular Weight |
243.33 |
Synonyms |
(αS)-α-Carboxy-N,N,N-trimethyl-2-(methylthio)-1H-imidazole-5-ethanaminium Inner Salt; (αS)-α-Carboxy-N,N,N-trimethyl-2-(methylthio)-1H-imidazole-4-ethanaminium Inner Salt |
Origin of Product |
United States |
Biosynthesis and Biogenesis of S Methyl Ergothioneine
Overview of Ergothioneine (B1671048) Biosynthesis as a Precursor
Ergothioneine is a sulfur-containing derivative of the amino acid histidine. nih.gov Its biosynthesis is exclusive to certain bacteria and fungi. mdpi.comwikipedia.org The core of its synthesis involves the trimethylation of histidine to form hercynine (B1221785), followed by the attachment of a sulfur atom derived from cysteine. nih.gov Two primary aerobic pathways have been identified: a five-enzyme pathway in prokaryotes and a more streamlined two-enzyme system in eukaryotes. researchgate.nettandfonline.com
In prokaryotes like Mycobacterium smegmatis, the biosynthesis of ergothioneine is a multi-step process orchestrated by a cluster of five genes, egtA through egtE. nih.govnih.gov This pathway utilizes glutamate (B1630785), cysteine, and histidine as the initial building blocks. nih.gov
The five key enzymes in the mycobacterial pathway have been identified and their functions elucidated. nih.govresearchgate.net
EgtA: A γ-glutamylcysteine synthetase that catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. nih.govuniprot.org
EgtD: A histidine methyltransferase that trimethylates histidine to produce hercynine. nih.govresearchgate.net
EgtB: A non-heme iron enzyme that catalyzes the oxidative coupling of hercynine and γ-glutamylcysteine to form S-(hercynyl)-γ-glutamylcysteine sulfoxide (B87167). nih.govnih.gov
EgtC: A glutamine amidotransferase that removes the glutamate moiety from the intermediate formed by EgtB. nih.govnih.gov
EgtE: A pyridoxal (B1214274) 5'-phosphate (PLP)-dependent C-S lyase that cleaves the C-S bond to release ergothioneine, pyruvate, and ammonia. nih.govnih.gov
| Enzyme | Function | Substrates | Product |
|---|---|---|---|
| EgtA | γ-glutamylcysteine synthesis | Glutamate, Cysteine, ATP | γ-glutamylcysteine |
| EgtD | Histidine methylation | Histidine, S-adenosylmethionine (SAM) | Hercynine |
| EgtB | Oxidative C-S bond formation | Hercynine, γ-glutamylcysteine, O₂ | S-(hercynyl)-γ-glutamylcysteine sulfoxide |
| EgtC | Glutamate removal | S-(hercynyl)-γ-glutamylcysteine sulfoxide | Hercynylcysteine sulfoxide |
| EgtE | C-S bond cleavage | Hercynylcysteine sulfoxide | Ergothioneine |
The enzymes of the mycobacterial pathway exhibit high substrate specificity. EgtB, for instance, specifically utilizes γ-glutamylcysteine as the sulfur donor. acs.org The catalytic mechanism involves a series of well-defined steps, including the ATP-dependent ligation by EgtA, the SAM-dependent methylation by EgtD, the Fe(II) and oxygen-dependent sulfoxidation by EgtB, the hydrolysis by EgtC, and finally, the PLP-dependent β-elimination by EgtE. nih.govresearchgate.net
Fungi such as Neurospora crassa employ a more condensed, two-enzyme pathway for ergothioneine biosynthesis. mdpi.comnih.gov This pathway is considered more efficient as it bypasses the need for glutamate and the formation of γ-glutamylcysteine. acs.orgfrontiersin.org
The eukaryotic pathway is characterized by two key enzymes:
Egt1: A bifunctional enzyme possessing both methyltransferase and sulfoxide synthase domains. nih.govresearchgate.net It first catalyzes the trimethylation of histidine to hercynine and then directly uses cysteine to form hercynylcysteine sulfoxide. mdpi.comnih.gov
Egt2: A C-S lyase, analogous to EgtE in the prokaryotic pathway, that catalyzes the final step to produce ergothioneine. mdpi.comresearchgate.net
| Enzyme | Function | Substrates | Product |
|---|---|---|---|
| Egt1 (Methyltransferase domain) | Histidine methylation | Histidine, SAM | Hercynine |
| Egt1 (Sulfoxide synthase domain) | Oxidative C-S bond formation | Hercynine, Cysteine, O₂ | Hercynylcysteine sulfoxide |
| Egt2 | C-S bond cleavage | Hercynylcysteine sulfoxide | Ergothioneine |
A key distinction of the fungal pathway is the substrate preference of Egt1. Unlike its prokaryotic counterpart EgtB, which requires γ-glutamylcysteine, the fungal Egt1 directly utilizes cysteine as the sulfur donor. acs.orgnih.gov This change in substrate preference circumvents the competition with glutathione (B108866) biosynthesis for the common precursor, γ-glutamylcysteine. mdpi.comacs.org The regioselectivity of both pathways ensures the specific attachment of the sulfur atom to the C2 position of the imidazole (B134444) ring of histidine.
Anaerobic Biosynthetic Pathways (e.g., Chlorobium limicola EanA, EanB pathway)
A notable anaerobic pathway for ergothioneine biosynthesis has been identified in the green sulfur bacterium Chlorobium limicola. nih.govwiley.commdpi.com This pathway is distinct from the aerobic routes and involves two key enzymes: EanA and EanB. nih.gov The process begins with the methylation of histidine to produce hercynine, a reaction catalyzed by the methyltransferase EanA. mdpi.comnih.gov Subsequently, the enzyme EanB facilitates the transfer of a sulfur atom to the imidazole ring of hercynine, yielding ergothioneine. mdpi.comnih.govalfa-chemistry.com This oxygen-independent synthesis suggests that ergothioneine's physiological roles extend beyond protection against reactive oxygen species. nih.govnih.govacs.org
The enzymatic machinery of the anaerobic pathway in C. limicola centers on the activities of EanA and EanB. nih.gov EanA, a histidine-specific methyltransferase, utilizes S-adenosylmethionine (SAM) to transfer three methyl groups to histidine, forming hercynine. mdpi.comnih.gov
The subsequent step, catalyzed by EanB, is a unique trans-sulfuration reaction. mdpi.comnih.gov EanB is a rhodanese-like enzyme that directly replaces a C-H bond on the imidazole ring of hercynine with a C-S bond. mdpi.comacs.org This is a significant discovery as it represents the first instance of a rhodanese-like enzyme transferring sulfur to a non-activated carbon atom. nih.gov The direct sulfur source for this reaction has been identified as polysulfide. acs.org The catalytic mechanism involves the protonation of the Nπ of hercynine by the amino acid Tyr353, which is a crucial activation step for the C-H bond. acs.org The key intermediate in this trans-sulfuration is a Cys412 persulfide within the EanB enzyme. acs.org
Enzymatic Methylation Steps Leading to S-Methyl Ergothioneine Formation
This compound is a methylated derivative of ergothioneine. cambridge.org Its formation involves the enzymatic addition of a methyl group to the sulfur atom of ergothioneine.
Identification of Putative Methyltransferases Involved in S-Methylation
While the specific methyltransferase responsible for the S-methylation of ergothioneine to form this compound is not definitively characterized in all organisms, the biosynthesis of ergothioneine itself relies heavily on methyltransferases. In the initial stages of ergothioneine synthesis, the S-adenosylmethionine-dependent methyltransferase EgtD catalyzes the trimethylation of the α-amino group of histidine to form hercynine. researchgate.netnih.govnih.gov This enzyme has been a subject of significant study, with research focusing on its structure, substrate specificity, and inhibition. rcsb.orgresearchgate.net It is plausible that a similar SAM-dependent methyltransferase is responsible for the final S-methylation step to produce this compound, although further research is needed for definitive identification.
Proposed Substrate Specificity and Reaction Dynamics
The substrate specificity of the methyltransferases involved in ergothioneine biosynthesis is a key area of research. For instance, studies on EgtD have revealed that it is highly specific for histidine. researchgate.netnih.gov However, mutations in the active site of EgtD can alter its substrate specificity, transforming it into a proficient tryptophan-methyltransferase. researchgate.netnih.govlookchem.com This suggests that the methyltransferase responsible for this compound formation would likely exhibit a high degree of specificity for ergothioneine as its substrate. The reaction would involve the transfer of a methyl group from a donor molecule, such as S-adenosylmethionine (SAM), to the sulfur atom of ergothioneine. evitachem.com The dynamics of this reaction would be governed by the enzyme's affinity for both ergothioneine and the methyl donor.
Genetic Basis and Regulation of this compound Pathways
The biosynthesis of ergothioneine and, by extension, this compound, is rooted in specific gene clusters and is subject to regulatory mechanisms.
Gene Clusters and Operons Associated with Biosynthesis
In many bacteria, the genes responsible for ergothioneine biosynthesis are organized into clusters or operons. maynoothuniversity.ieacs.org In Mycobacterium smegmatis, a five-gene cluster (egtA, egtB, egtC, egtD, and egtE) is responsible for ergothioneine production. maynoothuniversity.iersc.org Similarly, in Chlorobium limicola, the genes for the anaerobic pathway, eanA and eanB, are likely located in a functional gene cluster. nih.gov In Mycobacterium tuberculosis, the egtA through egtD genes are organized in an operon. nih.gov The presence of these gene clusters facilitates the coordinated expression of the enzymes required for the biosynthetic pathway. maynoothuniversity.ie The regulation of these gene clusters is complex; for example, in M. tuberculosis, EgtD activity is negatively regulated by phosphorylation. nih.gov
Table 1: Key Enzymes in Anaerobic Ergothioneine Biosynthesis
| Enzyme Name | Organism | Function |
| EanA | Chlorobium limicola | Methyltransferase; converts histidine to hercynine. mdpi.comnih.gov |
| EanB | Chlorobium limicola | Rhodanese-like enzyme; transfers sulfur to hercynine to form ergothioneine. mdpi.comnih.gov |
Table 2: Genes Involved in Ergothioneine Biosynthesis
| Gene | Encoded Enzyme | Organism Example | Function in Pathway |
| eanA | EanA | Chlorobium limicola | Catalyzes the initial methylation of histidine. nih.gov |
| eanB | EanB | Chlorobium limicola | Catalyzes the final sulfur transfer to form ergothioneine. nih.gov |
| egtA | γ-glutamylcysteine synthetase | Mycobacterium smegmatis | Involved in providing the sulfur donor in aerobic pathways. rsc.org |
| egtB | Sulfoxide synthase | Mycobacterium smegmatis | Catalyzes oxidative sulfurization in aerobic pathways. rsc.org |
| egtC | Amidohydrolase | Mycobacterium smegmatis | Intermediate processing in aerobic pathways. rsc.org |
| egtD | Histidine methyltransferase | Mycobacterium smegmatis | Catalyzes the trimethylation of histidine. rsc.org |
| egtE | C-S lyase | Mycobacterium smegmatis | Final cleavage step to release ergothioneine in aerobic pathways. rsc.org |
Transcriptional and Post-Transcriptional Regulation
The synthesis of ergothioneine is tightly controlled at the genetic and protein levels to manage its production in response to cellular signals.
Transcriptional Regulation: The expression of genes encoding ergothioneine biosynthetic enzymes is a key control point. In the fission yeast Schizosaccharomyces pombe, the gene egt1+ is responsive to stress conditions. plos.org Its transcription is reportedly influenced by several transcription factors that also control processes like sexual differentiation, including Ste11 and Mei4. nih.gov This suggests a link between developmental programs and the need for antioxidant defense. In an environmental stress study, the transcription of the egt1+ gene was significantly upregulated, by approximately 10-fold, when exposed to 0.5 mM hydrogen peroxide (H₂O₂), and by about 4-fold in the presence of cadmium (Cd²⁺), indicating a strong transcriptional response to oxidative stress. plos.org
Post-Translational Regulation: Post-translational modifications of biosynthetic enzymes provide a rapid mechanism for controlling pathway flux. In Mycobacterium tuberculosis, the activity of EgtD, the methyltransferase that catalyzes the first committed step in ergothioneine biosynthesis, is negatively regulated by phosphorylation. nih.govresearchgate.net The serine/threonine protein kinase PknD phosphorylates EgtD on a specific threonine residue (Thr213). nih.gov This phosphorylation event inhibits the enzyme's methyltransferase activity, thereby downregulating the entire biosynthetic pathway. nih.gov This regulatory mechanism is particularly important during different growth phases; for instance, intracellular ergothioneine levels in M. tuberculosis increase during the late logarithmic phase, a period associated with nutrient limitation and a corresponding downregulation of the PknD kinase. nih.gov
Another layer of regulation is product inhibition, a common feedback mechanism. Hercynine, the Nα-trimethylated histidine product of the EgtD-catalyzed reaction, can inhibit EgtD activity when it accumulates in excess. researchgate.net This feedback loop prevents the overproduction of the intermediate and helps maintain metabolic homeostasis.
The following table summarizes key proteins involved in the regulation of ergothioneine biosynthesis.
| Regulatory Protein | Organism | Mechanism of Action | Effect on Biosynthesis | Reference |
|---|---|---|---|---|
| PknD (Serine/Threonine Protein Kinase) | Mycobacterium tuberculosis | Phosphorylates and deactivates the EgtD enzyme. | Negative | nih.govnih.gov |
| Ste11, Mei4 (Transcription Factors) | Schizosaccharomyces pombe | Regulate the transcription of the egt1+ gene. | Positive | nih.gov |
| Hercynine (Product) | Mycobacterium smegmatis | Acts as a feedback inhibitor of the EgtD enzyme. | Negative | researchgate.net |
Environmental and Metabolic Modulators of Biosynthesis
The production of ergothioneine is highly sensitive to external environmental cues and the internal metabolic state of the cell, which often signal the need for enhanced antioxidant capacity.
Environmental Modulators: Organisms capable of synthesizing ergothioneine often ramp up its production in response to environmental stressors.
Oxidative Stress: Exposure to reactive oxygen species (ROS) is a potent trigger for ergothioneine synthesis. In fungi like Claviceps purpurea, ergothioneine is produced to neutralize hydrogen peroxide generated by host plants as a defense mechanism. nih.gov In the yeast S. pombe, exposure to H₂O₂ or heavy metals like cadmium leads to a sharp increase in the transcription of biosynthetic genes. plos.org
Radiation: Ultraviolet (UV) radiation is another environmental stressor that influences ergothioneine levels. Studies on Methylobacterium aquaticum showed that ergothioneine protects the cells from UV damage, and that intracellular levels of the compound decrease upon UV exposure, suggesting it is consumed in the protective process. frontiersin.org
Nutrient Starvation: Nutrient availability is a critical modulator. In M. tuberculosis, ergothioneine synthesis is upregulated during starvation conditions, where it is required for survival. nih.gov Similarly, in S. pombe, both nitrogen and glucose starvation trigger a substantial accumulation of ergothioneine. plos.orgnih.gov
Metabolic Modulators: The internal metabolic landscape dictates the rate of biosynthesis by controlling the availability of necessary precursors and cofactors.
Precursor Availability: The synthesis of ergothioneine is fundamentally dependent on the supply of its precursor amino acids: histidine, cysteine, and methionine. nih.gov In studies on the mushroom genus Agaricus, supplementing the growth medium with these three amino acids significantly boosted ergothioneine content, demonstrating that precursor supply is a rate-limiting factor. mdpi.com
Nitrogen and Carbon Sources: The type of nutrients available plays a significant role. Supplementing fungal cultures with organic nitrogen sources such as yeast extract and peptone has been shown to enhance the production of ergothioneine and other antioxidant compounds. mdpi.com The choice of carbon source is also important; for example, Methylobacterium species show the highest productivity when grown on methanol. frontiersin.org
Cofactor Balance: The methylation steps in the pathway rely on S-adenosylmethionine (SAM) as a methyl group donor. The cellular ratio of SAM to its byproduct, S-adenosylhomocysteine (SAH), is crucial. acs.org An elevated SAH level can inhibit the methyltransferase activity of EgtD, thereby throttling ergothioneine production. acs.org The cellular redox state, particularly the ratio of reduced to oxidized glutathione (GSH/GSSG), can also indirectly affect ergothioneine synthesis by influencing the activity of SAM synthase. oup.com
The table below details the impact of various modulators on ergothioneine biosynthesis.
| Modulator | Type | Effect on Biosynthesis | Organism(s) | Reference |
|---|---|---|---|---|
| Oxidative Stress (e.g., H₂O₂, Cd²⁺) | Environmental | Upregulation | S. pombe, C. purpurea | plos.orgnih.gov |
| UV Radiation | Environmental | Increased consumption/turnover | M. aquaticum | frontiersin.org |
| Nutrient Starvation (Nitrogen, Glucose) | Environmental/Metabolic | Upregulation | M. tuberculosis, S. pombe | plos.orgnih.govnih.gov |
| Precursor Amino Acids (Histidine, Cysteine, Methionine) | Metabolic | Increased production (if limiting) | Agaricus spp. | mdpi.com |
| Yeast Extract & Peptone | Metabolic | Upregulation | Fungi | mdpi.com |
| High SAH/SAM Ratio | Metabolic | Downregulation (inhibition) | General | acs.org |
Occurrence and Distribution of S Methyl Ergothioneine in Biological Systems
Mycological Distribution and Accumulation
Fungi are significant producers of ergothioneine (B1671048) and its derivatives, including S-Methyl Ergothioneine.
Ergothioneine and its methylated form are synthesized by a variety of fungi, with notable accumulation in both Basidiomycetes and Ascomycetes. mdpi.com Research has identified these fungal phyla as primary producers of ergothioneine, which can then be converted to this compound. mdpi.com Specific examples include edible mushrooms, which are recognized as a major dietary source of ergothioneine for humans. mdpi.commdpi.com For instance, species like Lentinula edodes (Shiitake), Grifola frondosa (Maitake), and Pleurotus ostreatus (Oyster mushroom) have been shown to contain significant amounts of ergothioneine. researchgate.net While direct quantification of this compound in a wide range of fungal species is less common in the literature, its presence is linked to the ergothioneine content.
A study evaluating various basidiomycetous yeast strains confirmed their ability to produce ergothioneine, highlighting the potential of this fungal group as a source. researchgate.net The biosynthetic pathway for ergothioneine is well-established in fungi like Neurospora crassa (an ascomycete), involving the methylation of histidine. mdpi.com The subsequent S-methylation of ergothioneine can occur, leading to the formation of this compound.
Table 1: Ergothioneine Content in Various Mushroom Species (as a precursor to this compound)
| Mushroom Species | Phylum | Ergothioneine Content (mg/g dry weight) |
|---|---|---|
| Pleurotus ostreatus (Oyster) | Basidiomycota | 2.58 |
| Lentinula edodes (Shiitake) | Basidiomycota | 1.75 |
| Grifola frondosa (Maitake) | Basidiomycota | 1.43 |
| Agaricus bisporus (Button) | Basidiomycota | 0.48 |
| Boletus edulis (Porcini) | Basidiomycota | 4.48 |
Data compiled from various sources.
The accumulation of ergothioneine and, consequently, this compound in fungal tissues is influenced by several factors, including genetics, growth conditions, and the composition of the culture medium. nih.gov Different species and even strains of the same species can exhibit significant variations in their ergothioneine content. nih.gov
Nutritional factors play a crucial role. For example, supplementation of the growth medium with amino acids, particularly methionine, has been shown to enhance the production of ergothioneine in the mycelia of several mushroom species. researchgate.netresearchgate.net Methionine serves as a precursor for S-adenosylmethionine, the primary methyl group donor in the biosynthesis of ergothioneine. nih.gov The availability of histidine, another precursor amino acid, also impacts production. mdpi.com
Environmental conditions such as temperature, pH, and aeration during cultivation can also affect fungal metabolism and the synthesis of secondary metabolites like ergothioneine. Furthermore, the developmental stage of the fungus (mycelium vs. fruiting body) can influence the concentration of these compounds, with some studies indicating higher levels in the mycelia. researchgate.net
Presence in Microbial Ecosystems
Beyond fungi, this compound is also associated with bacterial communities.
The biosynthesis of ergothioneine has been identified in various bacteria, including actinobacteria, cyanobacteria, and some methylobacteria. nih.govfrontiersin.org Mycobacterium smegmatis, a species of actinobacteria, has been a model organism for studying the genetic and biochemical pathways of ergothioneine synthesis. nih.gov While the primary focus is often on ergothioneine, the metabolic pathways within these bacteria can lead to the production of its derivatives.
Metabolomic analyses of Methylobacterium species have revealed significant accumulation of ergothioneine. frontiersin.orgresearchgate.net These bacteria are often found on the surfaces of plants. The presence of ergothioneine in these bacteria suggests a potential role in their survival and interaction with their environment. While direct measurements of this compound are not always reported, its presence as a metabolite of ergothioneine in humans suggests similar metabolic processes could occur in these microorganisms. nih.govresearchgate.net
The production of ergothioneine and its derivatives by microbes likely plays a role in their physiology and interactions within their ecosystems. Ergothioneine is a potent antioxidant, and its production may help protect microorganisms from oxidative stress in their environment. nih.govnih.gov This could be particularly important for bacteria that inhabit environments with high levels of reactive oxygen species.
In microbial communities, the secretion of metabolites can influence the growth and behavior of neighboring organisms. The presence of ergothioneine in the soil, produced by fungi and bacteria, makes it available for uptake by other organisms, including plants. mdpi.com This transfer of metabolites is a key aspect of microbial interactions and nutrient cycling. The subsequent methylation to this compound could be a mechanism for detoxification or signaling within these complex microbial ecosystems.
Detection and Distribution in Plant Tissues
Plants are not known to synthesize ergothioneine themselves but can accumulate it from the soil through their root systems. nih.govmdpi.com The ergothioneine found in plants is believed to originate from soil-dwelling fungi and bacteria. mdpi.com This uptake mechanism suggests a symbiotic or closely associated relationship between plants and these microorganisms.
Once absorbed, ergothioneine can be distributed to various parts of the plant. Consequently, this compound can also be detected in plant tissues, likely as a metabolic product of absorbed ergothioneine. The concentration of these compounds in plants is generally lower than in their microbial producers and can vary depending on the plant species, soil composition, and the abundance of ergothioneine-producing microbes in the soil. mdpi.com For example, crops grown in soils with high fungal biomass, such as those managed with no-tillage practices, have been found to have higher ergothioneine content. mdpi.com
Variability Across Plant Species and Environmental Conditions
The concentration of Ergothioneine, and consequently this compound, can vary significantly among different plant species and is influenced by environmental and agricultural conditions. psu.edu Plant species that form robust symbiotic relationships with Ergothioneine-producing fungi, such as asparagus, black beans, wheat, and oats, have been shown to accumulate the compound. psu.edu
Environmental factors, particularly agricultural practices, play a significant role in the availability of Ergothioneine for plant uptake. For instance, studies have shown that tillage can reduce the populations of beneficial soil fungi like AMF. psu.edu This disruption of the soil microbiome leads to a lower uptake of Ergothioneine by crops, thereby decreasing its concentration in the harvested plant material. psu.edu Promoting agricultural methods that maintain healthy soil fungal populations may therefore enhance the nutritional quality of crops with respect to these compounds. psu.edu
Presence in Animal Systems
Dietary Acquisition and Bioaccumulation Mechanisms
Similar to plants, animals cannot synthesize Ergothioneine. nih.govnih.gov Therefore, the presence of both Ergothioneine and this compound in animal tissues is entirely dependent on dietary acquisition. nih.gov Animals consume plants, fungi (mushrooms), or other animals that have accumulated these compounds.
The absorption and retention of Ergothioneine are facilitated by a specific and highly efficient transporter known as the organic cation transporter novel type-1 (OCTN1), encoded by the SLC22A4 gene. nih.govnih.gov This transporter is responsible for the uptake of Ergothioneine from the diet in the small intestine and its reabsorption in the kidneys, leading to its avid retention and accumulation in the body. nih.gov
This compound has been identified as a metabolite of Ergothioneine in animal systems. nih.govresearchgate.net Research shows that the levels of this compound in various tissues and in blood correlate strongly with the levels of Ergothioneine, indicating that its presence is a direct result of the metabolic processing of the parent compound after dietary absorption. nih.govnih.govresearchgate.net
Tissue-Specific Localization and Retention (e.g., liver, kidney, erythrocytes, brain in animal models)
Following dietary acquisition and absorption, Ergothioneine and its metabolite this compound are distributed throughout the body, accumulating in specific tissues. The expression level of the OCTN1 transporter in different tissues influences this distribution. nih.gov
In animal models, specifically mice, this compound has been detected in various organs. nih.govresearchgate.net Quantitative analysis using liquid chromatography coupled tandem mass spectrometry (LC-MS/MS) has provided precise data on its basal concentration in different tissues. nih.gov The highest concentrations of this compound are found in the liver, followed by the lung. nih.gov It is also detectable in the kidney, intestines, whole blood, eye, and brain. nih.gov Notably, under basal conditions, it was not detectable in the spleen and heart. nih.govresearchgate.net This tissue-specific localization suggests differential metabolic activity or retention mechanisms. The accumulation pattern of this compound generally follows that of its precursor, Ergothioneine. researchgate.net
Table 1: Basal Concentration of this compound in Mouse Tissues
This table presents the baseline concentrations of this compound found in various tissues of control mice, as determined by research studies. Data is expressed in picograms per milligram (pg/mg) of wet tissue weight or picograms per microliter (pg/µl) of fluid.
View Data
| Tissue | Basal Concentration (Mean ± SEM) | Unit | Detectable |
| Liver | 81.23 ± 8.80 | pg/mg | Yes |
| Lung | 23.01 ± 1.41 | pg/mg | Yes |
| Kidney | 4 - 10 (range) | pg/mg | Yes |
| Whole Blood | 4 - 10 (range) | pg/µl | Yes |
| Small Intestine | 4 - 10 (range) | pg/mg | Yes |
| Large Intestine | 4 - 10 (range) | pg/mg | Yes |
| Eye | 4 - 10 (range) | pg/mg | Yes |
| Brain | 4 - 10 (range) | pg/mg | Yes |
| Spleen | Not Detectable | N/A | No |
| Heart | Not Detectable | N/A | No |
Source: Data derived from Cheah et al., 2018. nih.gov
Mechanistic Roles and Biological Functions of S Methyl Ergothioneine
Contributions to Cellular Redox Homeostasis
Cellular redox homeostasis is the maintenance of a stable balance between oxidizing and reducing molecules, which is critical for normal cellular function. While direct studies on S-Methyl Ergothioneine's specific contribution are limited, the role of Ergothioneine (B1671048) in this process is well-established. It is believed that as a direct metabolite, this compound may participate in or influence similar pathways.
Ergothioneine is a potent scavenger of various free radicals. nih.gov In vitro studies have demonstrated its significant capacity to neutralize some of the most damaging reactive species. Specifically, Ergothioneine has a strong ability to scavenge hydroxyl radicals (•OH), which are highly reactive and can damage all types of macromolecules. nih.govmdpi.com It is also exceptionally effective against peroxyl radicals (ROO•), which are key players in the propagation of lipid peroxidation. nih.gov One study found Ergothioneine's scavenging capacity against peroxyl radicals was 25% higher than that of Trolox, a water-soluble analog of vitamin E often used as a reference antioxidant. nih.gov Its capacity to scavenge hydroxyl radicals was also found to be 60% higher than that of uric acid. nih.gov
Comparative Antioxidant Capacity of Ergothioneine (EGT)
| Radical Species | EGT Scavenging Capacity (Units) | Reference Antioxidant | Reference Scavenging Capacity (Units) | Relative Efficacy of EGT |
|---|---|---|---|---|
| Peroxyl Radicals | 5.53 ± 1.27 | Trolox | 4.4 ± 0.6 | 25% Higher |
| Hydroxyl Radicals | 0.34 ± 0.09 | Uric Acid | 0.21 ± 0.04 | 60% Higher |
| Peroxynitrite | 5.2 ± 1.0 | Uric Acid | 4.7 ± 0.9 | 10% Higher |
Data from an in vitro study measuring the total oxyradical scavenging capacity (TOSC) of Ergothioneine compared to standard reference antioxidants. nih.gov
Beyond specific radicals, Ergothioneine provides broad protection against both Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS). It has been shown to scavenge peroxynitrite (ONOO−), a potent RNS, with a capacity 10% higher than that of uric acid. nih.gov Ergothioneine also reacts with other ROS such as singlet oxygen and hypochlorite. nih.gov While it does not appear to react directly with hydrogen peroxide or superoxide, it can still protect cells from damage induced by these molecules. mdpi.comnih.gov The importance of Ergothioneine in protecting against oxidative stress is highlighted by studies where cells depleted of the Ergothioneine transporter (OCTN1) become more susceptible to oxidative damage, showing increased mitochondrial DNA damage, protein oxidation, and lipid peroxidation. johnshopkins.edumdpi.com
The redox potential of a compound indicates its tendency to donate or accept electrons. Ergothioneine has a reported redox potential (E₀') of approximately -0.06 Volts. nih.gov This is notably higher than that of glutathione (B108866) (GSH), a major cellular antioxidant, which has a redox potential of -0.24 Volts. nih.gov This suggests that under physiological conditions, Ergothioneine is less reducing than glutathione. Its chemical structure, which exists predominantly in the thione tautomer form at physiological pH, makes it unusually resistant to auto-oxidation compared to typical thiols like GSH. nih.gov However, it is important to note that some researchers suggest the commonly cited redox potential value for Ergothioneine should be viewed with skepticism, as the methodology used for its determination has been questioned. researchgate.netnih.gov The specific redox potential of this compound has not been established in the available literature.
Redox Potentials of Ergothioneine and Glutathione
| Compound | Standard Redox Potential (E₀' in Volts) |
|---|---|
| Ergothioneine | -0.06 V* |
| Glutathione (GSH) | -0.24 V |
*The redox potential for Ergothioneine is a commonly cited value, though its accuracy has been questioned. nih.govresearchgate.netnih.gov
Cytoprotective Mechanisms at a Cellular Level
The antioxidant activities of Ergothioneine translate into significant cytoprotective (cell-protecting) effects. By neutralizing harmful reactive species, it helps shield vital cellular components from oxidative damage. As a derivative, this compound is presumed to contribute to this protective network, although direct evidence of its specific mechanisms is pending further research.
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can cause severe damage to cell membranes, leading to loss of fluidity, impaired function of membrane-bound proteins, and ultimately, cell death. Studies have shown that Ergothioneine effectively protects against lipid peroxidation. nih.gov In experimental models, cells that lack the ability to take up Ergothioneine exhibit significantly increased levels of lipid peroxidation when exposed to oxidative stress. johnshopkins.edumdpi.com By scavenging the peroxyl radicals that propagate this damaging chain reaction, Ergothioneine helps maintain the integrity and function of cellular membranes. nih.govmdpi.com
Proteins are major targets of oxidative damage. One severe and irreversible form of this damage is protein carbonylation, where carbonyl groups (aldehydes and ketones) are introduced into protein side chains. nih.gov This modification can lead to a loss of protein function, and the accumulation of carbonylated proteins is a hallmark of cellular aging and various diseases. nih.govnih.gov Research demonstrates that Ergothioneine plays a role in preventing such damage. Cells unable to accumulate Ergothioneine show higher levels of protein oxidation. johnshopkins.edumdpi.com By mitigating oxidative stress, Ergothioneine helps protect proteins from carbonylation and other oxidative modifications, thereby preserving their structure and function. nih.gov
Nucleic Acid Protection (DNA/RNA integrity)
L-Ergothioneine (EGT) demonstrates significant protective effects on nucleic acids, safeguarding the integrity of both nuclear and mitochondrial DNA (mtDNA). oup.commdpi.com Its protective mechanisms are multifaceted, involving direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS) that are known to damage DNA, proteins, and lipids. oup.com Research has shown EGT to be effective in preventing DNA damage induced by various stressors. oup.com
In studies on human keratinocytes, pretreatment with EGT was found to suppress the levels of intracellular ROS induced by UVA radiation and protect DNA against the resulting oxidative damage. oup.com Cells that lack the specific transporter for EGT exhibit increased levels of DNA damage. oup.com The protective effect extends to mitochondrial DNA, which is particularly vulnerable to oxidative stress due to its proximity to the primary sites of ROS production within the cell and its lack of protective histone proteins. mdpi.com
| Protective Action | Target Molecule | Stressor | Observed Effect | Source |
|---|---|---|---|---|
| Antioxidant Scavenging | DNA, Proteins, Lipids | ROS, RNS | Prevents molecular damage. | oup.com |
| UV Radiation Protection | DNA | UVA/UVB Light | Absorbs UV light and facilitates DNA repair. | oup.comnih.gov |
| Oxidative Damage Inhibition | Nuclear & Mitochondrial DNA | Oxidative Stress | Reduces levels of damage markers (e.g., 8-OHdG). | mdpi.comconsensus.app |
| Metal-Induced Damage Prevention | DNA, Proteins | Copper Ions (Cu2+) | Inhibits formation of protein carbonyls and protects DNA. | mdpi.com |
Interactions with Cellular Signaling Pathways
L-Ergothioneine is a significant modulator of the Keap1-Nrf2 signaling pathway, a critical component of the cellular antioxidant defense system. nih.gov The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. researchgate.netmdpi.com
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Keap1. nih.gov During oxidative stress, EGT can interact with this pathway, leading to the dissociation of Nrf2 from Keap1 and its translocation into the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating their transcription. mdpi.com
Experimental evidence indicates that EGT regulates the Nrf2 pathway in a dose-dependent manner. nih.gov This activation results in the upregulation of numerous downstream antioxidant genes, including:
Heme oxygenase-1 (HO-1)
NAD(P)H: quinone oxidoreductase (NQO1)
Superoxide dismutase (SOD)
Catalase (CAT)
Components of the glutathione (GSH) system, such as γ-glutamate cysteine ligase (γ-GCLC), glutathione reductase, and glutathione peroxidase. nih.gov
This EGT-mediated activation of the Nrf2 pathway enhances the cell's capacity to counteract oxidative stress and inflammation, thereby contributing to its cytoprotective effects. nih.govresearchgate.net Studies have shown that silencing the Nrf2 gene inhibits the protective effects of EGT against UV-induced damage in skin cells. nih.gov
L-Ergothioneine's influence extends to the activity of various redox-sensitive enzymes and transporters, playing a key role in maintaining cellular redox homeostasis. By activating the Nrf2 pathway, EGT indirectly upregulates a suite of antioxidant enzymes that are crucial for managing oxidative stress. nih.gov
Beyond its role as a signaling modulator, EGT is part of a metabolic cycle involving key redox enzymes. Oxidized forms of EGT can be reduced and recycled back to their active form by the selenoenzyme thioredoxin reductase (TrxR). mdpi.com The glutathione system also plays a role; glutathione reductase (GR) can reduce oxidized EGT, but this process is dependent on the presence of glutathione (GSH). mdpi.com This enzymatic recycling highlights EGT's integration into the cell's primary antioxidant networks. mdpi.com
The uptake and accumulation of EGT in cells are mediated by a highly specific transporter known as OCTN1 (Organic Cation Transporter Novel Type 1), encoded by the SLC22A4 gene. mdpi.comnih.gov The transport rate of EGT by OCTN1 is over 100 times more efficient than for other substrates like carnitine. mdpi.com The expression of this transporter is upregulated in tissues experiencing injury or stress, which facilitates a higher uptake of EGT to help mitigate damage from oxidative stress. mdpi.com This specific transport mechanism ensures that EGT is concentrated in tissues and cells that are particularly vulnerable to oxidative damage. nih.gov
Metal Ion Chelation and Metalloprotein Interactions
A key aspect of L-Ergothioneine's protective function is its ability to chelate metal ions. mdpi.com It can rapidly bind with transition metals such as iron, zinc, and especially copper, forming stable complexes. mdpi.com This chelating property is crucial because free transition metal ions, particularly copper and iron, can act as catalysts in reactions that generate highly damaging free radicals. nih.gov
Research specifically investigating EGT's interaction with copper has shown that it effectively prevents copper-induced oxidative damage to both DNA and proteins. nih.gov The mechanism involves the formation of a redox-inactive EGT-copper complex. nih.gov Studies using UV-visible and electron spin resonance techniques have demonstrated that EGT competes effectively with other molecules for the binding of cuprous copper (Cu+), but not cupric copper (Cu2+). nih.gov By sequestering Cu+, EGT prevents it from participating in deleterious redox cycling. nih.gov
| Metal Ion | Binding Action | Outcome | Source |
|---|---|---|---|
| Copper (Cu+/Cu2+) | Forms a redox-inactive complex; strong competitor for Cu+. | Prevents copper-induced oxidative damage to DNA and proteins. | mdpi.comnih.gov |
| Iron (Fe2+) | Chelates ferrous ions. | Inhibits the Fenton reaction and reduces oxidative stress. | nih.govfrontiersin.org |
| Zinc (Zn2+) | Chelates zinc ions. | Contributes to metal homeostasis and prevents cellular damage. | mdpi.com |
By chelating transition metal ions, L-Ergothioneine plays a critical role in maintaining metal homeostasis and preventing the Fenton reaction. The Fenton reaction involves the reaction of ferrous iron (Fe2+) or other transition metals like cuprous copper (Cu+) with hydrogen peroxide (H2O2) to produce the highly reactive and destructive hydroxyl radical (•OH). nih.govfrontiersin.org
EGT's ability to bind these catalytic metal ions prevents them from participating in this reaction. mdpi.comfrontiersin.org Unlike other antioxidants that may promote the Fenton reaction under certain conditions, EGT forms stable complexes that render the metal ions redox-inactive. mdpi.comfrontiersin.org This inhibition of Fenton chemistry is a crucial mechanism by which EGT protects vital macromolecules like DNA, proteins, and lipids from one of the most potent sources of oxidative damage in biological systems. nih.govmdpi.com
This function is particularly important in red blood cells, which contain a high concentration of hemoglobin and are susceptible to auto-oxidation that releases reactive oxygen species, which can then participate in Fenton chemistry. mdpi.com The presence of high levels of EGT in these cells underscores its protective role against metal-catalyzed oxidative damage. mdpi.com
Based on a thorough review of the current scientific literature, there is insufficient information to generate the requested article section on the "Putative Roles in Mitochondrial Function and Bioenergetics" of this compound.
Scientific research has primarily focused on its precursor, L-Ergothioneine. This compound is identified as a metabolite of L-Ergothioneine, and its concentration in the body correlates with that of L-Ergothioneine nih.govnih.govresearchgate.net. However, its specific biological functions, particularly concerning mitochondrial function and bioenergetics, remain largely uninvestigated and are described in the literature as unknown mdpi.comresearchgate.net.
Current studies extensively cover the role of L-Ergothioneine as a potent antioxidant that can accumulate in mitochondria and protect against oxidative stress researchgate.netmdpi.com. In contrast, research has not yet elucidated a direct or independent role for this compound in these processes. The mechanism for its formation is also not fully understood, with researchers suggesting it is produced via an "unknown intracellular transmethylation reaction" mdpi.com.
Due to the lack of detailed research findings and specific data on the mitochondrial roles of this compound, it is not possible to provide a scientifically accurate and detailed section on this topic as requested.
Analytical Methodologies in S Methyl Ergothioneine Research
Extraction and Sample Preparation Techniques for Biological Matrices
The initial and most critical step in the analysis of S-ME from biological samples—such as blood, plasma, tissues, or urine—is the effective extraction of the analyte and the removal of interfering substances like proteins and phospholipids. bohrium.com The choice of method depends on the sample matrix, the concentration of the analyte, and the subsequent analytical technique.
Solid-phase extraction is a widely used sample preparation technique that separates compounds from a mixture according to their physical and chemical properties. researchgate.net In SPE, a sample in a liquid phase passes through a solid sorbent material, which retains either the analyte of interest or the impurities. researchgate.net The analyte can then be eluted from the sorbent using an appropriate solvent. While SPE is a versatile and powerful tool for the cleanup and concentration of analytes from biological matrices, specific, published protocols detailing its application for the dedicated extraction of S-Methyl Ergothioneine (B1671048) are not extensively documented in the reviewed literature. However, polymeric reversed-phase sorbents have been noted for yielding purer sample extracts compared to methods like protein precipitation for other compounds in plasma. nih.gov
Liquid-liquid extraction is a fundamental separation technique that partitions a compound between two immiscible liquid phases. It is often used to isolate analytes from a complex sample matrix into a cleaner solvent, facilitating more accurate analysis. This method can be effective for separating compounds based on their differential solubility. While LLE is a common technique in bioanalysis, specific applications and detailed protocols for the extraction of S-Methyl Ergothioneine from biological samples are not prominently featured in the existing scientific literature, which favors protein precipitation methods for their simplicity and efficiency in this context.
Protein precipitation is the most commonly reported method for preparing biological samples for the analysis of ergothioneine and its metabolites, including S-ME. nih.gov This technique is favored for its simplicity, speed, and effectiveness in removing the bulk of proteins, which can interfere with chromatographic analysis and damage analytical columns. chromatographyonline.com
The process typically involves adding a water-miscible organic solvent to the biological sample (e.g., plasma, whole blood lysate, or tissue homogenate). This alters the polarity of the solvent environment, causing proteins to denature, aggregate, and precipitate out of the solution. scripps.edu Acetonitrile (B52724) is a frequently used solvent for this purpose. nih.govchromatographyonline.com For instance, a simple and effective preparation of human plasma and erythrocytes involves protein precipitation with acetonitrile prior to LC-MS/MS analysis. nih.gov Methanol is another effective solvent, used alone or in combination with other solvents, for extracting metabolites from bloodstains. nih.gov
Following the addition of the solvent, the sample is typically vortexed and then centrifuged at high speed. nih.gov The supernatant, which contains the analyte of interest (S-ME) and other small molecules, is then carefully collected for analysis. nih.gov In some protocols, the supernatant is dried and reconstituted in a solution compatible with the chromatographic mobile phase. mdpi.com A study on the simultaneous analysis of ergothioneine and its methylated metabolites in human blood utilized a simple preparation step of dilution in aqueous dithiothreitol (B142953) followed by centrifugal filtration to remove proteins. bohrium.comresearchgate.net
| Method | Sample Matrix | Procedure | Key Advantages |
| Protein Precipitation | Plasma, Erythrocytes, Blood | Addition of an organic solvent (e.g., acetonitrile, methanol) to the sample, followed by vortexing and centrifugation to remove precipitated proteins. nih.govnih.gov | Simple, rapid, and effective for removing the majority of protein interference. chromatographyonline.com |
| Dilution & Filtration | Whole Blood | Dilution of the sample in an aqueous solution (e.g., with dithiothreitol) followed by centrifugal filtration to remove large molecules. bohrium.comresearchgate.net | A straightforward method that avoids the use of large volumes of organic solvents. |
Chromatographic Separation Techniques
Following extraction and initial cleanup, chromatographic methods are employed to separate S-ME from other components in the sample extract. This separation is crucial for accurate and unambiguous quantification, especially when distinguishing S-ME from structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the quantitative analysis of ergothioneine and its metabolites in biological samples. rsc.org When coupled with a sensitive detector, such as a tandem mass spectrometer (MS/MS), it provides a highly specific and sensitive analytical platform. nih.govnih.gov
Reversed-Phase HPLC (RP-HPLC) is the most common chromatographic mode used for the analysis of S-ME. researchgate.netrsc.orgnih.gov In this technique, the stationary phase (the column) is nonpolar (hydrophobic), while the mobile phase is a polar aqueous-organic mixture. S-ME, being a polar molecule, has a relatively low affinity for the nonpolar stationary phase and elutes from the column based on its interaction with the mobile phase.
The separation is typically achieved using a C18 column, which has long-chain octadecylsilane (B103800) molecules bonded to a silica (B1680970) support, creating a nonpolar stationary phase. nih.gov Gradient elution is commonly employed, where the composition of the mobile phase is changed over the course of the analysis to achieve optimal separation. nih.gov The mobile phase often consists of a mixture of water and a more nonpolar organic solvent, such as acetonitrile or methanol, with additives like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. nih.govrsc.org
One validated method for the simultaneous determination of ergothioneine, hercynine (B1221785), and this compound in mouse tissues uses a C18 column with a gradient of acetonitrile and 0.1% formic acid in water. In this method, this compound had a retention time of 6.9 minutes. Another rapid method developed for human blood analysis achieves chromatographic separation of ergothioneine and its methylated metabolites within an 8-minute run using reversed-phase chromatography. bohrium.comnih.gov
The table below summarizes typical parameters used in RP-HPLC methods for the analysis of this compound and related compounds.
| Parameter | Example 1: Mouse Tissues | Example 2: Human Bloodstains | Example 3: Human Plasma/Erythrocytes |
| Column | Information not available | Agilent ZORBAX Eclipse Plus C18 (2.1 mm × 50 mm, 1.8 µm) nih.gov | Alltime C18 (150 mm × 2.1 mm, 5 µm) nih.gov |
| Mobile Phase A | 0.1% formic acid in ultrapure water | Water with 0.1% formic acid and 5% acetonitrile nih.gov | Information not available |
| Mobile Phase B | Acetonitrile in 0.1% formic acid | Acetonitrile with 0.1% formic acid and 5% water nih.gov | Information not available |
| Flow Rate | 0.5 mL/min | 400 µL/min nih.gov | 0.45 mL/min nih.gov |
| Elution Type | Gradient | Gradient nih.gov | Gradient nih.gov |
| Total Run Time | 12 min | 10 min nih.gov | 6 min nih.gov |
High-Performance Liquid Chromatography (HPLC)
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique suitable for the separation of highly polar compounds like ergothioneine and its metabolites. ebi.ac.ukchromatographyonline.com This method utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating polar analytes that are not well-retained in reversed-phase chromatography. chromatographyonline.com
In the analysis of the parent compound, ergothioneine, HILIC methods have been developed using columns such as the Venusil HILIC and Waters CORTECS UPLC HILIC. ebi.ac.uknih.gov A typical mobile phase consists of a high percentage of acetonitrile mixed with an aqueous buffer like ammonium (B1175870) acetate. ebi.ac.ukresearchgate.net While one study noted issues with the HILIC mode for analyzing ergothioneine and its metabolites, leading to the adoption of a reversed-phase method, HILIC remains a viable and established option for separating these polar molecules. bohrium.com
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) is frequently coupled with mass spectrometry for the analysis of this compound and its parent compound. researchgate.netfigshare.com UHPLC systems utilize columns with smaller particle sizes (typically under 2 μm), which allows for separations at higher pressures, resulting in significantly faster analysis times and improved chromatographic resolution and sensitivity compared to traditional HPLC. researchgate.net
For instance, the analysis of this compound has been performed using UPLC-Q-TOF-MS systems. researchgate.netfigshare.com In related methods for the parent compound, Acquity UPLC BEH HILIC columns have been used, achieving separation in under four minutes. researchgate.net The rapid and efficient separation provided by UHPLC is crucial for high-throughput analysis in large-scale epidemiological studies or metabolomic research. bohrium.comnih.gov
| Parameter | Description | Reference |
|---|---|---|
| System | Acquity I Class UPLC | bohrium.com |
| Column | Acquity UPLC BEH HILIC (100 × 2.1 mm, 1.7 µm) | researchgate.net |
| Mobile Phase | Acetonitrile/Ammonium Acetate/Water mixture | researchgate.net |
| Flow Rate | Isocratic flow at 0.250 mL/min | researchgate.net |
| Run Time | < 4 minutes | researchgate.net |
Detection and Quantification Methods
Following chromatographic separation, highly sensitive and specific detection methods are required for the accurate identification and quantification of this compound.
Mass Spectrometry (MS) is the predominant detection technique used in this compound research due to its high sensitivity and specificity. nih.gov When coupled with liquid chromatography (LC-MS), it allows for the reliable identification and quantification of the analyte, even at low concentrations within complex biological samples like blood. researchgate.netnih.gov The technique is capable of both qualitative and quantitative analyses, making it indispensable for metabolic profiling. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique commonly used to interface liquid chromatography with mass spectrometry. It is particularly well-suited for ionizing polar molecules like this compound. Analyses have shown that this compound is readily detected in the positive ionization mode (ESI+). researchgate.netfigshare.com In this mode, the molecule gains a proton to form a positively charged ion [M+H]⁺, which can then be detected by the mass spectrometer. Research has identified the parent ion of this compound at a mass-to-charge ratio (m/z) of 244.1528. researchgate.netfigshare.com
Tandem Mass Spectrometry (MS/MS) provides an additional layer of specificity and is a powerful tool for the definitive identification and quantification of this compound. researchgate.netbohrium.comnih.gov In this technique, the parent ion of this compound (precursor ion) is selected and then fragmented to produce characteristic product ions. This fragmentation pattern serves as a molecular fingerprint, enhancing analytical confidence.
For quantification, MS/MS is often operated in the Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is set to detect one or more specific precursor-to-product ion transitions. researchgate.netbohrium.comnih.gov This method is highly selective and sensitive, minimizing interference from other components in the sample matrix. nih.gov The specific mass transition for this compound has been identified as the precursor ion at m/z 244.1528 fragmenting to a product ion at m/z 141.0808. researchgate.netfigshare.com
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| S-Methyl-L-Ergothioneine | 244.1528 | 141.0808 | researchgate.netfigshare.com |
Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) is considered a gold-standard method for the accurate quantification of metabolites. This approach has been successfully developed and validated for the simultaneous measurement of ergothioneine and its methylated metabolites, including this compound, in human blood. researchgate.netbohrium.comnih.gov
The method involves adding a known quantity of a stable, isotopically labeled version of the analyte (e.g., this compound-d₃) to the sample to serve as an internal standard. researchgate.net Because the internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects. researchgate.netnih.gov By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, highly accurate and precise quantification can be achieved. researchgate.netbohrium.com This technique is lauded for its ability to correct for sample loss during preparation and for variations in instrument response, demonstrating excellent linearity and precision. researchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy (for specific applications or indirect methods)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. L-Ergothioneine exhibits a characteristic absorption peak at approximately 260 nm. nih.govmdpi.com This property has been utilized for its detection and quantification. However, the application of UV-Vis spectroscopy for the direct and accurate analysis of ergothioneine and its metabolites, like this compound, in complex samples such as mushroom extracts or biological fluids is significantly limited. nih.gov
A primary challenge is the lack of selectivity. nih.gov Many other biological molecules present in complex matrices also absorb light in the same UV region, leading to co-absorbance and interference. nih.gov This can result in an overestimation of the analyte concentration and produce misleading or invalid results. nih.govnih.gov For instance, a comparative study on mushroom extracts demonstrated that UV-Vis methods were hindered by interfering constituents, whereas Liquid Chromatography-Mass Spectrometry (LC-MS) provided more accurate quantification. nih.govnih.gov
Despite these limitations, UV-Vis spectroscopy can be useful in specific contexts. It may be employed for preliminary analysis of relatively pure samples or as a detection method following a highly efficient separation technique like High-Performance Liquid Chromatography (HPLC). researchgate.netsemanticscholar.org In such setups (HPLC-UV), the chromatographic column separates the compounds of interest from interfering substances before they reach the UV detector, thereby improving selectivity.
Electrochemical Detection
Electrochemical detection methods offer high sensitivity and are well-suited for compounds that can be oxidized or reduced. L-Ergothioneine, as a low-molecular-weight thiol compound, is electrochemically active due to the presence of the sulfur atom in the imidazole (B134444) ring, which can undergo oxidation. frontiersin.org This inherent electroactivity makes it a candidate for analysis by techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). mdpi.commdpi.com
Electrochemical sensors, often based on modified electrodes, can be designed to enhance the sensitivity and selectivity of detection for specific analytes. mdpi.com While specific applications for the direct electrochemical detection of this compound are not widely documented, the principles have been successfully applied to other thiol-containing biomolecules and sulfur compounds. nih.govresearchgate.net For instance, voltammetric methods have been developed for other sulfur-containing amino acids and antioxidants. mdpi.com The development of a selective electrochemical sensor for this compound would involve identifying a suitable electrode material and optimizing conditions to achieve a distinct oxidation potential that separates its signal from that of L-Ergothioneine and other interfering compounds in biological samples. Such methods could offer a cost-effective and rapid alternative to mass spectrometry-based techniques for specific applications. mdpi.com
Method Validation and Quality Control in this compound Analysis
To ensure that analytical data are reliable, accurate, and reproducible, the methods used for quantifying this compound must undergo rigorous validation. This process establishes the performance characteristics of the method, including its sensitivity, selectivity, linearity, accuracy, and precision. mdpi.combohrium.com Isotope-dilution liquid chromatography coupled with tandem mass spectrometry (ID-LC-MS/MS) is currently the gold standard for the accurate quantification of this compound and its related compounds in complex biological matrices like human blood. bohrium.comnih.gov
Sensitivity, Selectivity, and Linearity
Sensitivity is a measure of the lowest amount of an analyte that can be reliably detected and quantified. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). For L-Ergothioneine, methods have been developed with LOQs as low as 0.01 μg/mL in mushroom extracts and 50–100 μg/kg in cosmetic products. mdpi.comsemanticscholar.org
Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. High selectivity is crucial when analyzing metabolites like this compound, which may be present alongside structurally similar compounds such as L-Ergothioneine and hercynine. nih.gov The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides excellent selectivity. nih.govnih.gov In this technique, a specific precursor ion of the target molecule is selected and fragmented, and a specific product ion is then monitored for quantification, minimizing the chance of interference from other molecules. bohrium.comnih.gov
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. A method is considered linear if the plot of concentration versus response yields a straight line, typically confirmed by a high coefficient of determination (R² > 0.99). Validated methods for L-Ergothioneine have shown excellent linearity across various concentration ranges. mdpi.comsemanticscholar.org
| Parameter | Matrix | Method | Value | Reference |
|---|---|---|---|---|
| Linearity Range | Cosmetics | UPLC-MS/MS | 5–200 ng/mL | semanticscholar.org |
| Correlation Coefficient (R²) | Cosmetics | UPLC-MS/MS | > 0.999 | semanticscholar.org |
| Linearity Range | Mushroom Extract | LC-MS | 0.05–45 μg/mL | mdpi.com |
| Limit of Quantitation (LOQ) | Cosmetics | UPLC-MS/MS | 50–100 μg/kg | semanticscholar.org |
| Limit of Quantitation (LOQ) | Mushroom Extract | LC-MS | 0.01 μg/mL (Standard) | mdpi.com |
Accuracy, Precision, and Matrix Effects
Accuracy represents the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy of the method. For L-Ergothioneine analysis in cosmetics, recovery rates have been reported to be in the range of 85.3% to 96.2%. semanticscholar.org
Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samples. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility across different days). Validated ID-LC-MS/MS methods for ergothioneine and its methylated metabolites have demonstrated very good precision, with CVs below 10%. bohrium.comnih.gov
Matrix effects occur when components of the sample matrix other than the analyte of interest alter the response of the analytical instrument, particularly in mass spectrometry with electrospray ionization (ESI). nih.gov These effects can either suppress or enhance the analyte's signal, leading to inaccurate quantification. nih.gov Strategies to minimize matrix effects include thorough sample preparation, chromatographic separation, and the use of an isotopically labeled internal standard for each analyte, which is a hallmark of the ID-LC-MS/MS method. bohrium.comnih.gov Studies quantifying this compound have reported that with such methods, matrix effects are minimal. bohrium.comnih.gov
| Parameter | Matrix | Method | Value | Reference |
|---|---|---|---|---|
| Accuracy (% Recovery) | Cosmetics (Cream) | UPLC-MS/MS | 85.3% – 91.0% | semanticscholar.org |
| Accuracy (% Recovery) | Cosmetics (Toner) | UPLC-MS/MS | 90.3% – 96.2% | semanticscholar.org |
| Precision (% RSD) | Cosmetics | UPLC-MS/MS | 0.84% – 2.08% | semanticscholar.org |
| Precision (% CV) | Human Blood | ID-LC-MS/MS | < 10% | bohrium.comnih.gov |
Metabolic Fate and Degradation Pathways of S Methyl Ergothioneine
Identification of S-Methyl Ergothioneine (B1671048) as a Metabolite of Ergothioneine in Vivo (non-human models)
S-Methyl Ergothioneine (S-methyl ET) has been identified as a metabolite of L-ergothioneine (ET) in vivo through studies utilizing non-human models, primarily mice. nih.govnih.gov Following oral administration of pure ergothioneine, researchers have detected and quantified S-methyl ET in various tissues, establishing its role as a product of ET metabolism. nih.govnih.gov
A key study investigated the uptake and distribution of ET and its putative metabolites in male C57BL6J mice after daily oral administration of ET for 1, 7, and 28 days. nih.gov Using liquid chromatography coupled tandem mass spectrometry (LC-MS/MS), the study demonstrated that S-methyl ET was detectable in most tissues analyzed. nih.gov The levels of S-methyl ET were found to be strongly correlated with the concentrations of ET, indicating a direct metabolic relationship. nih.govresearchgate.net In this mouse model, the highest baseline concentrations of S-methyl ET were found in the liver and lungs. nih.gov Following sustained ET administration, levels of S-methyl ET increased significantly in the kidney and liver. nih.gov
Another study focusing on a mouse model of Type B cystinuria (Slc7a9−/−) also confirmed the metabolic link between ET and S-methyl ET. nih.govmdpi.com The research highlighted that S-methyl ET is a subproduct of L-Ergothioneine metabolism and its levels are influenced by the concentration of the parent compound. mdpi.com This study further noted that the urinary excretion of S-methyl-L-ergothioneine showed significant sex-related differences in both wild-type and cystinuric mice. nih.govmdpi.com
The collective findings from these animal studies provide conclusive evidence that this compound is a bona fide in vivo metabolite of ergothioneine.
Table 1: Distribution of this compound in Mouse Tissues Following Ergothioneine Administration
| Tissue | Baseline Detection of S-Methyl ET | Change in S-Methyl ET Levels after ET Administration | Reference |
|---|---|---|---|
| Liver | Detected (highest levels) | Increased after a single dose | nih.gov |
| Kidney | Detected | Increased after single, 7, and 28 days of treatment | nih.gov |
| Lung | Detected (second highest levels) | Not specified | nih.gov |
| Whole Blood | Detected | Not specified | nih.gov |
| Small Intestine | Detected | Not specified | nih.gov |
| Large Intestine | Detected | Not specified | nih.gov |
| Brain | Detected | Not specified | nih.gov |
| Eye | Detected | Not specified | nih.gov |
| Spleen | Not Detectable | Not specified | nih.gov |
| Heart | Not Detectable | Not specified | nih.gov |
| Urine | Detected | Levels affected by ET concentration | nih.govmdpi.com |
Enzymatic Degradation Mechanisms
The specific enzymes responsible for the degradation of this compound in mammalian systems have not yet been definitively identified. However, based on its chemical structure and its formation from ergothioneine, it is hypothesized that its metabolism involves methylation and potentially demethylation or oxidation reactions. The formation of S-methyl ET from ET suggests the action of a methyltransferase enzyme. It has been proposed that S-methyl ET may be produced through an unknown intracellular transmethylation reaction mediated by methyl-S-transferases. mdpi.com
While enzymes that degrade the parent compound, ergothioneine, have been identified in bacteria (e.g., ergothionase) and fungi (e.g., Egt1 and Egt2), the specific enzymatic machinery for S-methyl ET degradation in animals remains an area for further investigation. nih.govresearchgate.netmdpi.com The potential for demethylation would theoretically convert S-methyl ET back to ergothioneine, while further thiol oxidation would lead to other downstream metabolites.
The primary known metabolites of ergothioneine in vivo are hercynine (B1221785) and this compound. nih.govnih.govnih.gov The concentrations of both these metabolites show a high correlation with the levels of ergothioneine in blood and tissues. nih.govresearchgate.net
Currently, the scientific literature derived from the provided sources does not specify the definitive downstream metabolites of this compound itself. The metabolic pathway appears to be the conversion of ergothioneine to this compound. nih.govmdpi.com Whether S-methyl ET is further metabolized into other compounds or is primarily excreted is not well-characterized. Further research is needed to elucidate the complete degradation pathway of S-methyl ET and identify its subsequent breakdown products in vivo.
Non-Enzymatic Transformation Pathways
While direct studies on the non-enzymatic oxidative degradation of this compound are limited, inferences can be drawn from the extensive research on its parent compound, ergothioneine. Ergothioneine is known to be a stable antioxidant, largely resistant to autoxidation at physiological pH due to its predominant thione tautomer form. nih.govmdpi.com However, it is a potent scavenger of powerful reactive oxygen species (ROS), including hydroxyl radicals and singlet oxygen. mdpi.com The reaction of ergothioneine with these oxidants leads to the formation of products such as ergothioneine disulfide (ESSE) and other oxidized forms. mdpi.comnih.gov
Given that this compound retains the sulfur-containing imidazole (B134444) ring structure, it is plausible that it is also susceptible to oxidative degradation under conditions of significant oxidative stress. The methylation of the sulfur atom would alter its reactivity compared to the thiol/thione group of ergothioneine, but the imidazole ring remains a potential site for oxidative attack. digitellinc.com However, specific studies detailing the products and kinetics of this compound's non-enzymatic oxidation under physiological conditions are not available in the provided search results.
Compartmentalization and Turnover Rates in Biological Systems (non-human models)
The distribution and metabolic turnover of this compound (S-methyl ET), a putative metabolite of L-Ergothioneine (ET), have been investigated in non-human models, primarily to understand the broader metabolic fate of dietary ergothioneine. nih.govnih.gov These studies reveal that S-methyl ET, like its precursor, is distributed across various tissues, though its concentrations and accumulation patterns differ. nih.govresearchgate.net
Research in murine models (C57BL6J mice) has provided significant insights into the compartmentalization of S-methyl ET. nih.govresearchgate.net Following the oral administration of L-Ergothioneine, S-methyl ET is detectable in a range of tissues. nih.gov Notably, the highest concentrations of endogenous S-methyl ET are found in the liver, followed by the lung. nih.govresearchgate.net It is also present in the kidney, intestines, eye, and brain, but is reportedly undetectable in the spleen and heart under baseline conditions. nih.gov This distribution suggests that specific tissues may have a greater capacity for the methylation of ergothioneine or for the uptake of circulating S-methyl ET.
The tissue accumulation of S-methyl ET appears to be correlated with the levels of its precursor, L-Ergothioneine. nih.govnih.gov Studies have shown that prolonged administration of ET leads to a corresponding increase in S-methyl ET concentrations in various tissues, particularly the liver and kidney. nih.govresearchgate.net This indicates that the rate of S-methyl ET formation is influenced by the availability of ergothioneine. The strong correlation observed between ET and S-methyl ET levels in whole blood and most tissues underscores their close metabolic relationship. nih.govnih.govresearchgate.net
In the fission yeast, Schizosaccharomyces pombe, a model organism for studying ergothioneine biosynthesis, the metabolic pathway involves the synthesis of ergothioneine from histidine via intermediates like hercynine. plos.orgmdpi.com While these organisms are primary producers of ergothioneine, the specific turnover rates related to its S-methylation are not as well-defined as the biosynthetic pathway itself. mdpi.commdpi.com However, the presence of such pathways in fungi highlights the ancient origins of ergothioneine metabolism. mdpi.comnih.gov
The turnover of S-methyl ET is considered to be relatively slow, mirroring the high retention and slow metabolic clearance of ergothioneine itself. mdpi.comnih.gov The body avidly retains ergothioneine, with minimal urinary excretion, and its metabolites, including S-methyl ET, follow a similar trend. nih.govmdpi.com This slow turnover suggests that S-methyl ET may have a sustained biological presence within specific compartments, although its precise physiological role remains an area of active investigation. nih.gov The accumulation in tissues like the liver and kidney, which are central to xenobiotic metabolism and excretion, points towards a potential role in detoxification or cellular protection pathways. mdpi.commdpi.com
Table 1: Endogenous Tissue Distribution of this compound in C57BL6J Mice Data represents baseline concentrations in control mice administered saline.
| Tissue | Concentration (pg/mg wet weight) |
| Liver | 81.23 ± 8.80 |
| Lung | 23.01 ± 1.41 |
| Kidney | ~4-10 |
| Small Intestine | ~4-10 |
| Large Intestine | ~4-10 |
| Eye | ~4-10 |
| Brain | ~4-10 |
| Spleen | Not Detectable |
| Heart | Not Detectable |
| Source: Adapted from scientific literature on ergothioneine metabolite distribution in mice. nih.govresearchgate.net |
Table 2: Correlation of this compound with L-Ergothioneine This table illustrates the strong positive correlation found between the concentrations of this compound and its precursor, L-Ergothioneine, in non-human models.
| Biological Matrix | Pearson's Correlation Coefficient (r) | Significance (p-value) | Model |
| Whole Blood | 0.9614 | < 0.0001 | Human Subjects (as a proxy for mammalian models) |
| Various Tissues | Strong Positive Correlation | Significant | Murine (C57BL6J Mice) |
| Source: Data derived from studies investigating the uptake and metabolism of ergothioneine. nih.govresearchgate.net |
Genetic and Enzymatic Regulation of S Methyl Ergothioneine Pathways
Transcriptional Regulation of Biosynthetic Genes (e.g., in producing organisms)
The expression of genes involved in the ergothioneine (B1671048) biosynthetic pathway is tightly controlled in response to the cell's needs and environmental conditions. In bacteria, the pathway is typically encoded by a cluster of five genes (egtA-E), while in fungi, it is generally carried out by two primary enzymes (Egt1 and Egt2). nih.govnih.gov Transcriptional control ensures that this energetically demanding process is activated when most needed, such as during periods of stress.
While detailed analyses of the specific promoter regions for ergothioneine biosynthetic genes are an emerging area of research, studies in various microorganisms point to complex regulatory networks. For instance, in fungi, the regulation of sulfur metabolism is critical, as ergothioneine is a sulfur-containing amino acid. researchgate.net In Candida albicans, the transcription factor Met32 acts as a master regulator for genes involved in sulfur utilization. researchgate.net Such transcription factors could potentially influence the expression of ergothioneine biosynthetic genes by binding to specific DNA sequences in their promoter regions to either activate or repress transcription. The expression vectors used in genetic engineering studies often utilize strong, inducible promoters, such as the araBAD promoter, to drive the expression of egt genes, highlighting the importance of promoter control in achieving high-level production. nih.gov
Environmental stress is a significant factor influencing the transcriptional regulation of ergothioneine biosynthesis. The role of ergothioneine as a cytoprotective agent suggests that its production would be upregulated under conditions that generate cellular damage. nih.gov
Oxidative Stress : In fungi such as Aspergillus fumigatus and Neurospora crassa, ergothioneine production appears to be activated by peroxide-induced oxidative stress. nih.govmdpi.com The absence of EGT in an A. fumigatus deletion mutant led to significantly reduced resistance against high concentrations of hydrogen peroxide (H₂O₂), indicating that EGT is part of the organism's response to oxidative challenges. maynoothuniversity.ie This suggests that oxidative stress can act as an inducer for the transcription of ergothioneine biosynthetic genes.
Nutrient Starvation : In Mycobacterium tuberculosis, adaptation to nutrient starvation involves a significant shift in metabolism and gene expression to enter a persistent, non-growing state. nih.gov While many biological processes are shut down, specific pathways are induced to maintain long-term survival. nih.gov Transcriptome analysis of M. tuberculosis under nutrient starvation and other stresses like hypoxia and acidic pH reveals a complex regulatory response. nih.gov Although a general shutdown of most processes is observed, the synthesis of certain amino acids and cofactors is upregulated in some stress conditions, creating a context where a protective molecule like ergothioneine would be beneficial. nih.gov
Heat Shock and UV Radiation : Gene knockout studies in Methylobacterium species revealed that mutants unable to produce ergothioneine were more susceptible to heat treatment and UV radiation, suggesting that these physical stressors may also induce the biosynthetic pathway as a protective measure.
Post-Translational Modification and Enzyme Activity Modulation (e.g., phosphorylation of EgtD)
Beyond transcriptional control, the activity of key biosynthetic enzymes can be rapidly modulated through post-translational modifications (PTMs). PTMs are chemical alterations to a protein after its synthesis, which can change its activity, localization, or stability. nih.govnih.gov This provides a faster regulatory mechanism than altering gene expression.
A prime example of this regulation is found in Mycobacterium tuberculosis. The first and rate-limiting step in its ergothioneine biosynthesis pathway is catalyzed by the histidine methyltransferase, EgtD. Research has shown that the activity of EgtD is negatively regulated by phosphorylation. researchgate.netacs.org
Enzyme : EgtD (Histidine methyltransferase)
Modification : Phosphorylation
Regulator : PknD (a serine/threonine protein kinase)
Site of Modification : Threonine-213 (Thr213)
Effect : The phosphorylation of EgtD by PknD inhibits the enzyme's methyltransferase activity. A phosphomimetic mutant of EgtD (where Thr213 was replaced with glutamate (B1630785) to mimic phosphorylation) was unable to synthesize ergothioneine. This indicates that phosphorylation effectively switches the enzyme off. researchgate.net
Genetic Engineering Approaches for Altered Production or Metabolism
The low yield of ergothioneine from natural producers has spurred the development of genetic engineering strategies to create microbial cell factories for efficient and high-level production. These approaches primarily involve the overexpression of biosynthetic genes and the elimination of competing metabolic pathways through gene knockouts.
A common and effective strategy to boost ergothioneine production is to increase the quantity of the necessary biosynthetic enzymes within a host organism. This is typically achieved by introducing additional copies of the relevant genes under the control of strong promoters.
Various host organisms have been engineered for this purpose:
Escherichia coli : As a well-characterized model organism, E. coli has been engineered to produce ergothioneine by introducing the biosynthetic genes from organisms like Trichoderma reesei (tregt1 and tregt2) and Neurospora crassa (egt1 and egt2). Through fed-batch fermentation, these engineered strains have achieved high titers of ergothioneine, with one study reporting extracellular production reaching 4.34 g/L. researchgate.net
Saccharomyces cerevisiae : This yeast, which does not naturally produce ergothioneine, has been successfully engineered to do so. Expression of a single gene from Aspergillus fumigatus, egtA, was sufficient to confer the complete biosynthetic capacity to S. cerevisiae. mdpi.com
Aspergillus oryzae : In this filamentous fungus, which is a natural producer, overexpression of its endogenous biosynthetic genes, AoEgt1 and AoEgt2, led to a significant increase in ergothioneine yield. Further enhancement was achieved by overexpressing genes from other organisms, resulting in an eight-fold increase in production compared to the wild-type strain. researchgate.net
| Host Organism | Overexpressed Genes | Source Organism | Reported Yield |
|---|---|---|---|
| Escherichia coli | tregt1, tregt2 | Trichoderma reesei | 4.34 g/L |
| Saccharomyces cerevisiae | egtA | Aspergillus fumigatus | 7.93 mg/L |
| Aspergillus oryzae | AoEgt1, AoEgt2 | Aspergillus oryzae | 20.03 mg/g dry weight |
| Saccharomyces cerevisiae | egt1, egt2 | Neurospora crassa, Claviceps purpurea | 598 mg/L |
Gene knockout studies serve two primary purposes in the context of ergothioneine pathways: to confirm the function of the biosynthetic genes and to enhance production by eliminating metabolic pathways that compete for essential precursors.
Functional Elucidation : Deleting the genes responsible for ergothioneine synthesis is the definitive method to confirm their role. In Methylobacterium aquaticum, a deletion mutant of the egtB and egtD genes was created, which abolished ergothioneine production. This mutant strain exhibited increased susceptibility to heat and UV stress, confirming the protective role of ergothioneine. researchgate.net Similarly, deleting the egtA gene in A. fumigatus abrogated ergothioneine biosynthesis and impaired the fungus's resistance to oxidative stress. maynoothuniversity.ie In M. tuberculosis, a ΔegtD mutant was created to demonstrate that EgtD is essential for the pathway. researchgate.netacs.org
Enhancing Production : To increase the metabolic flux towards ergothioneine, genes from competing pathways are often knocked out. The biosynthesis of ergothioneine requires the amino acid histidine. In Methylbacterium, knocking out the l-histidine ammonia gene (hutH), which catabolizes histidine, resulted in increased ergothioneine yield by making more of the precursor available. maynoothuniversity.ie In another strategy, knocking out a putative ergothioneine lyase gene in Mycobacterium neoaureus prevented the degradation of the final product, leading to a higher accumulation and a yield of 1.56 g/L. maynoothuniversity.ie
| Organism | Knockout Gene(s) | Purpose of Knockout | Outcome |
|---|---|---|---|
| Methylobacterium aquaticum | egtB, egtD | Functional Elucidation | Abolished EGT production; increased sensitivity to heat/UV |
| Aspergillus fumigatus | egtA | Functional Elucidation | Abrogated EGT biosynthesis; reduced resistance to H₂O₂ |
| Methylbacterium sp. | hutH | Enhance Production | Increased availability of histidine precursor, boosting EGT yield |
| Mycobacterium neoaureus | Putative EGT Lyase | Enhance Production | Prevented EGT degradation, increasing final yield |
Evolutionary Conservation and Divergence of Related Genes
The biosynthetic pathways leading to ergothioneine (EGT), the precursor of S-Methyl Ergothioneine, are rooted in a fascinating and complex evolutionary history. The genes responsible for this synthesis exhibit significant conservation across different biological kingdoms, yet also display notable divergence in their organization and distribution, reflecting various evolutionary pressures and events such as horizontal gene transfer and gene fusion.
The genetic basis for EGT biosynthesis was first extensively characterized in bacteria, particularly in Mycobacterium smegmatis. In this and other Actinobacteria, the synthesis is typically governed by a five-gene cluster: egtA, egtB, egtC, egtD, and egtE. nih.gov A genomic survey of over 2,500 prokaryotes revealed that while this complete five-gene cluster is largely restricted to the phylum Actinobacteria, core components of the pathway are more widely distributed. nih.gov Specifically, genetically linked orthologs of egtB and egtD, which are central to the pathway, have been identified in more than 400 diverse prokaryotic species. nih.gov Phylogenetic analyses of these prokaryotic Egt proteins suggest a complex evolutionary trajectory marked by multiple instances of horizontal gene transfer, which has allowed the dissemination of this capability across different bacterial lineages. nih.gov
In the fungal kingdom, a different genetic architecture is observed. Many fungi accomplish EGT synthesis using a single, large multifunctional protein encoded by a single gene, such as NcEgt-1 in Neurospora crassa. nih.govresearchgate.net This fungal gene is a prime example of evolutionary gene fusion, as it contains domains that are homologous to the bacterial EgtB and EgtD proteins. researchgate.net This fusion event represents a significant divergence from the multi-gene cluster organization seen in bacteria. A survey of over 100 fungal genomes has shown that the Egt-1 gene is widely distributed across all major fungal phyla, including Basidiomycota and most subphyla of Ascomycota (e.g., Pezizomycotina). nih.govnih.gov However, a notable exception is the Saccharomycotina subphylum, which includes the well-known yeast Saccharomyces cerevisiae, where the gene appears to have been lost. nih.govresearchgate.net
The fission yeast Schizosaccharomyces pombe, belonging to the Schizosaccharomycetes, presents another variation in the genetic arrangement. In S. pombe, the pathway involves two distinct genes, egt1+ and egt2+, demonstrating that the fused state is not universal even among EGT-producing fungi. nih.govnih.gov
Further evolutionary divergence is evident in the bacterial domain itself, where at least two independent gene fusion events involving egtB and egtD have been identified in certain bacterial species. nih.gov This convergence toward a fused gene architecture in both bacteria and fungi suggests a potential selective advantage for a multifunctional enzyme in this biosynthetic pathway.
The table below summarizes the distribution and organization of key ergothioneine biosynthetic genes in representative organisms, illustrating the patterns of conservation and divergence.
| Kingdom | Phylum/Subphylum | Representative Organism | Key Biosynthetic Genes/Organization | Reference |
| Bacteria | Actinobacteria | Mycobacterium smegmatis | Five-gene cluster (egtA-E) | nih.govresearchgate.net |
| Fungi | Ascomycota (Pezizomycotina) | Neurospora crassa | Single fused gene (NcEgt-1) | nih.govresearchgate.net |
| Fungi | Ascomycota (Schizosaccharomycetes) | Schizosaccharomyces pombe | Two separate genes (egt1+, egt2+) | nih.govnih.gov |
| Fungi | Ascomycota (Saccharomycotina) | Saccharomyces cerevisiae | Genes absent (lost) | researchgate.net |
This intricate evolutionary history highlights the biological importance of the ergothioneine pathway. Its retention, dissemination through horizontal gene transfer, and independent evolution of fused, multifunctional enzymes across kingdoms underscore its significant role in cellular physiology.
Future Directions and Emerging Research Avenues for S Methyl Ergothioneine
Elucidating Novel Biological Roles and Signaling Mechanisms Beyond Antioxidant Activity
While the antioxidant properties of the parent compound ergothioneine (B1671048) are well-documented, the precise biological functions of its metabolite, S-Methyl Ergothioneine, are largely an open area of investigation. nih.gov Current research suggests its functions are likely distinct from simple radical scavenging. One of the first novel roles identified is its potential as a biomarker. A study using a cystinuria mouse model found that the urinary ratio of S-Methyl-L-ergothioneine to L-ergothioneine serves as a discriminant marker for cystine lithiasis, a condition characterized by the formation of kidney stones. mdpi.com This finding points to a specific biological role tied to a pathological state, independent of generalized antioxidant action.
Future research will likely explore other unique functions. The levels of this compound in blood are highly correlated with those of ergothioneine, yet its specific purpose remains unknown. nih.govresearchgate.net Investigations into the parent compound have revealed interactions with key cellular signaling pathways, including the KEAP1-NRF2 antioxidant response pathway and pathways involving PI3K/AKT and PKC. oup.com An emerging hypothesis is that ergothioneine and its metabolites may act as regulators of these defense systems rather than just direct antioxidants. oup.commdpi.com Upcoming studies are expected to dissect whether this compound has its own specific targets within these or other signaling cascades, potentially modulating cellular processes in ways distinct from its precursor.
Advanced Analytical Techniques for In Situ and Real-Time Monitoring in Complex Biological Systems
Understanding the dynamic roles of this compound within a living system requires sophisticated analytical methods capable of precise quantification and spatial localization. A significant advancement is the development of isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS). nih.govresearchgate.net This technique allows for the rapid, sensitive, and simultaneous quantification of ergothioneine and its methylated metabolites, including this compound, in biological samples like human blood. nih.govresearchgate.net Its precision and cost-effectiveness make it suitable for large-scale epidemiological studies to correlate metabolite levels with health outcomes. nih.gov
However, current methods typically require sample extraction, precluding real-time observation of metabolic fluxes within intact cells or tissues. The future of this research area lies in developing techniques for in situ and real-time monitoring. Emerging technologies that could be adapted for this purpose include:
Mass Spectrometry Imaging (MSI) : Techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging can map the spatial distribution of metabolites directly on tissue sections, offering a snapshot of where this compound is localized during specific biological processes. nih.govbruker.comnih.gov This could reveal its accumulation in particular cellular compartments or at sites of injury.
Biosensors : The development of genetically encoded or synthetic biosensors could enable real-time tracking of this compound concentrations within living cells. nih.gov These sensors, often based on fluorescent reporting, would allow researchers to visualize metabolic dynamics in response to stimuli or stressors.
Surface-Enhanced Raman Scattering (SERS) : This highly sensitive spectroscopic technique has been used for the in situ detection of ergothioneine in mushrooms and has the potential to be adapted for detecting its metabolites in biological fluids and tissues, offering a unique spectral fingerprint for identification. mdpi.com
These advanced methods will be crucial for moving beyond static measurements and understanding the temporal and spatial dynamics of this compound in complex biological systems.
Genetic and Metabolic Engineering for Sustainable Biosynthetic Production
The sustainable production of this compound is fundamentally dependent on the efficient biosynthesis of its precursor, L-Ergothioneine. As such, significant research has focused on developing microbial cell factories for high-yield ergothioneine production through genetic and metabolic engineering. nih.gov This biosynthetic approach is considered more environmentally friendly and sustainable than chemical synthesis. nih.gov
Microorganisms such as Escherichia coli and Saccharomyces cerevisiae have been engineered to produce ergothioneine by introducing the necessary biosynthetic genes from fungi like Trichoderma reesei or Neurospora crassa. nih.gov
Key strategies employed to enhance production yields include:
Heterologous Pathway Introduction : Cloning and expressing the core ergothioneine synthesis genes (e.g., egt1 and egt2) in robust industrial host organisms. nih.gov
Precursor Supply Optimization : Engineering the host's metabolism to increase the intracellular pools of precursor amino acids, such as histidine, cysteine, and methionine. nih.govmdpi.com
Protein Engineering : Modifying the key biosynthetic enzymes to improve their catalytic efficiency and expression levels.
Fermentation Process Optimization : Fine-tuning cultivation conditions and employing fed-batch fermentation strategies to maximize titers. nih.gov
Future work will focus on engineering the final metabolic step: the methylation of ergothioneine to this compound. This may involve identifying and overexpressing the specific methyltransferase responsible for this conversion or developing novel enzyme variants for this purpose. The ultimate goal is to create a consolidated bioprocess for the direct and high-titer production of this compound in a single, optimized microbial host.
Exploration of this compound in Diverse Model Organisms (non-human)
The use of non-human model organisms is essential for dissecting the physiological roles of this compound in vivo. The most direct evidence of its function comes from a study on a cystinuria mouse model (Slc7a9−/−). mdpi.com In this model, researchers demonstrated that the urinary ratio of S-Methyl-L-ergothioneine to L-ergothioneine is a reliable biomarker for the presence of cystine stones, highlighting a specific role in a disease context. mdpi.com
While direct studies on this compound in other models are still emerging, extensive research on its precursor, ergothioneine, provides a strong foundation and rationale for future investigations.
| Model Organism | Key Findings Related to Ergothioneine (Precursor) | Future Research Implications for this compound |
|---|---|---|
| Mouse (Mus musculus) | Urinary this compound/Ergothioneine ratio is a biomarker for cystine lithiasis. mdpi.com Ergothioneine protects against oxidative damage in kidneys and liver. nih.gov | Investigate if this compound directly participates in renal physiology or pathology beyond being a biomarker. |
| Fruit Fly (Drosophila melanogaster) | Ergothioneine extends lifespan, enhances climbing activity, and maintains the glutathione (B108866) ratio in aged flies. mdpi.com | Determine if this compound contributes to the observed longevity and healthspan effects. |
| Nematode (Caenorhabditis elegans) | Ergothioneine reduces β-amyloid oligomerization, extending lifespan and healthspan in an Alzheimer's model. nih.gov | Explore whether this compound possesses similar or distinct neuroprotective properties. |
| Fission Yeast (Schizosaccharomyces pombe) | Used to dissect the ergothioneine biosynthetic pathway and create overexpression systems. plos.org | Utilize engineered yeast models to study the enzymatic conversion of ergothioneine to this compound. |
Future studies will likely involve administering this compound directly to these models to differentiate its effects from those of ergothioneine and to explore its impact on aging, neurodegeneration, and metabolic diseases.
Computational Approaches for Predictive Modeling of Interactions and Pathways
Computational modeling offers a powerful, predictive framework to accelerate research into this compound by guiding experimental design. plos.org These in silico methods can generate hypotheses about the compound's biological interactions and metabolic fate before they are tested in the lab.
Key computational approaches include:
Molecular Docking : This technique predicts how a ligand, such as this compound, binds to the three-dimensional structure of a protein receptor. dovepress.comnih.govmdpi.com For instance, docking studies on its precursor, ergothioneine, have been used to investigate its interaction with heat shock protein-70 and have suggested it may be an allosteric effector of the transcription factor NRF2. oup.comnih.gov Similar studies could predict the binding affinity of this compound to various enzymes, transporters, or signaling proteins, helping to identify its potential molecular targets.
Molecular Dynamics (MD) Simulations : MD simulations can model the behavior of a molecule and its target protein over time, providing insights into the stability of the ligand-protein complex and the dynamics of their interaction. nih.govnih.gov This can validate docking predictions and reveal the conformational changes that occur upon binding.
Metabolic Pathway Modeling : Genome-scale metabolic models (GEMs) can be used to predict metabolic fluxes and identify bottlenecks in biosynthetic pathways. plos.org This approach is invaluable for optimizing the engineered production of ergothioneine and can be extended to model and enhance the subsequent conversion to this compound.
In Silico Metabolite Prediction : Algorithms can predict potential metabolites of a parent compound based on known biochemical transformations. researchgate.net These tools can help map the complete metabolic network around this compound, identifying potential downstream products or degradation pathways. ed.ac.uk
By integrating these computational strategies, researchers can more efficiently prioritize experimental studies, leading to a faster elucidation of the compound's functions and mechanisms of action.
Interdisciplinary Research with Omics Technologies (e.g., Proteomics, Metabolomics) to Map Comprehensive Biological Networks
A systems-level understanding of this compound's role in biology can be achieved by integrating multiple "omics" technologies. This interdisciplinary approach allows for the mapping of comprehensive biological networks influenced by the compound.
Metabolomics : As the core technology for studying small molecules, metabolomics is central to research on this compound. Advanced mass spectrometry platforms are used to quantify its levels in various biological samples, such as blood and urine. mdpi.comresearchgate.net Metabolomic profiling can also reveal global changes in the metabolome in response to this compound, identifying pathways that are significantly altered. plos.org
Proteomics : Proteomics enables the large-scale study of proteins, providing insights into the cellular machinery that interacts with this compound. mdpi.com Quantitative proteomics can identify proteins whose expression levels change following treatment with the compound, pointing to affected pathways. Furthermore, specialized proteomic techniques can identify direct protein-metabolite interactions, helping to uncover its specific binding partners and molecular targets.
Transcriptomics : By analyzing the complete set of RNA transcripts (the transcriptome), researchers can understand how this compound influences gene expression. RNA-seq analysis of model organisms treated with ergothioneine has already been used to propose mechanisms for lifespan extension. researchgate.net
Integrated Omics : The true power of this approach lies in the integration of data from metabolomics, proteomics, and transcriptomics. researchgate.net By correlating changes in metabolite levels with alterations in gene and protein expression, researchers can construct detailed models of the biological networks that this compound modulates. This integrated analysis can uncover novel connections between metabolic pathways and signaling cascades, providing a holistic view of the compound's physiological impact. researchgate.net
Q & A
Q. How is S-Methyl Ergothioneine detected and quantified in biological samples?
this compound (S-MET) is measured using liquid chromatography-mass spectrometry (LC-MS) , with method validation ensuring selectivity, linearity, and sensitivity. Calibration curves (2–10,000 ng/mL) are established using weighted least-squares regression, achieving correlation coefficients ≥0.990 and a lower limit of quantitation (LLOQ) of 2 ng/mL . Tissue-specific correlations (e.g., liver, lung, eye) are analyzed by comparing S-MET levels with its precursors (hercynine, ergothioneine sulfonate) in LC-MS datasets .
Q. What biosynthetic pathways produce this compound?
S-MET arises via methylation of ergothioneine , potentially through non-enzymatic reactions involving reactive oxygen species or unknown methyl donors . In Schizosaccharomyces pombe, ergothioneine biosynthesis involves egt1+ (trimethylhistidine synthase) and egt2+ (sulfoxide synthase), with selenoneine (a selenium analog) synthesized when selenium is added to culture media . However, eukaryotic enzymatic methylation pathways remain uncharacterized.
Q. Which tissues accumulate this compound, and how do levels correlate with metabolites?
In mice, S-MET correlates strongly with ergothioneine in liver, eye, and lung tissues (Pearson’s r > 0.8), suggesting tissue-specific metabolic dynamics. Weak correlations exist in blood and kidney, where ergothioneine sulfonate dominates . Methodological consistency in tissue homogenization and LC-MS protocols is critical to avoid artifact generation during sample processing.
Advanced Research Questions
Q. How can researchers resolve contradictions between enzymatic and non-enzymatic this compound formation hypotheses?
Comparative studies using gene knockout models (e.g., Δegt1 in S. pombe) and isotopic labeling (e.g., ¹³C-methyl donors) can distinguish enzymatic vs. non-enzymatic methylation. For example, Mycobacterium smegmatis EgtD catalyzes histidine trimethylation, a precursor step in ergothioneine biosynthesis . If S-MET levels persist in ΔegtD mutants, non-enzymatic pathways (e.g., oxidative methylation) are implicated .
Q. What experimental designs are optimal for studying this compound’s role in redox regulation?
In vitro assays using recombinant enzymes (e.g., ergothionase from Treponema denticola) can test S-MET’s stability under oxidative conditions. Structural analysis (X-ray crystallography) of active-site residues (e.g., Tyr54, Lys384 in TdETL) reveals substrate binding mechanisms . Coupled with in vivo models (e.g., C. elegans longevity assays), these approaches clarify S-MET’s antioxidative efficacy .
Q. How does this compound degradation in the gut microbiome impact its purported health benefits?
Metagenomic sequencing identifies gut bacteria (e.g., Blautia, Clostridium) encoding ergothionase homologs that degrade ergothioneine into trimethylamine, a cardiovascular risk factor . To assess S-MET’s bioavailability, fecal transplant studies in gnotobiotic mice paired with LC-MS metabolomics can quantify systemic S-MET levels post-degradation.
Methodological Guidance
Q. How to validate this compound’s interaction with transporters like OCTN1?
Use competitive inhibition assays with ¹⁴C-labeled ergothioneine in cell lines (e.g., HEK293) overexpressing OCTN1. Pharmacokinetic studies in vitamin D3-treated rats show reduced renal S-MET accumulation due to OCTN1 downregulation, suggesting transporter dependency . Knockout models (e.g., OCTN1⁻/⁻ mice) further isolate transporter-specific effects.
Q. What statistical approaches are suitable for analyzing this compound’s tissue distribution?
Multivariate regression accounts for covariates (e.g., diet, age) in tissue-level correlations. In mouse studies, non-parametric tests (e.g., Spearman’s rank) are preferred for skewed metabolite distributions . Power analysis ensures adequate sample sizes to detect ≥20% differences in S-MET levels between experimental groups.
Data Contradiction Analysis
Q. Why do some studies report negligible this compound in eukaryotes despite robust ergothioneine detection?
Discrepancies arise from analytical sensitivity limits (e.g., LLOQ of 2 ng/mL in LC-MS vs. tissue concentrations <1 ng/mL) or rapid degradation by gut microbiota . Standardizing pre-analytical protocols (e.g., immediate tissue freezing) minimizes metabolite degradation.
Q. How to reconcile this compound’s proposed antioxidative role with its potential pro-oxidant degradation products?
Dose-response studies in cellular models (e.g., C2C12 myotubes) assess S-MET’s redox effects across concentrations (50 µM–1 mM) . Metabolite profiling (e.g., ROS scavenging assays paired with glutathione quantification) differentiates S-MET’s direct antioxidant activity from indirect effects via degradation byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
